Ammonium hexachloroiridate(IV) is a chemical compound with the formula . It consists of ammonium cations and octahedral hexachloroiridate(IV) anions. The compound appears as a brown-black crystalline powder and is soluble in water, making it useful in various chemical applications . Its molecular weight is approximately 441.01 g/mol .
Ammonium hexachloroiridate(IV) itself does not possess a well-defined biological function. However, its significance lies in its role as a precursor for the synthesis of various iridium-based catalysts []. These catalysts can then participate in various chemical reactions depending on their design. For example, iridium catalysts derived from ammonium hexachloroiridate(IV) can be used in:
This compound also undergoes hydrolysis in aqueous solutions, leading to the formation of iridium oxides and chlorides under specific conditions .
Ammonium hexachloroiridate(IV) can be synthesized through the reaction of iridium(IV) chloride with ammonium chloride in the presence of hydrochloric acid. The general procedure involves:
Ammonium hexachloroiridate(IV) has several applications:
Ammonium hexachloroiridate(IV) shares similarities with several other iridium compounds, particularly those containing halides or complex anions. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Iridium(III) chloride | More stable and commonly used as a catalyst | |
Iridium(IV) oxide | Exhibits different oxidation states; used in electronics | |
Potassium hexachloroiridate(IV) | Similar structure but different cation; less soluble |
Ammonium hexachloroiridate(IV) is distinctive due to its ammonium cation, which affects its solubility and reactivity compared to other iridium compounds .
Hydrometallurgical recovery of ammonium hexachloroiridate(IV) from spent proton exchange membrane electrolyzer catalysts has emerged as a critical process for sustainable iridium utilization. The methodology typically involves a multi-stage approach beginning with catalyst dissolution, followed by selective separation and precipitation processes. Research has demonstrated that effective leaching can achieve iridium recovery rates of 83 ± 10%, corresponding to an iridium mass extraction of 769 milligrams of iridium per gram of iridium oxide starting material.
The leaching process optimization involves systematic screening designs followed by Box-Behnken optimization to identify the most influential factors affecting extraction efficiency. The hydrometallurgical pathway involves dissolution of target elements from solid matrices through acidic attacks, typically followed by separation via precipitation, solvent extraction, or ion exchange processes. Hydrometallurgical methods demonstrate high selectivity to metals, relatively low energy consumption, and the possibility of recycling reactants compared to pyrometallurgical alternatives.
The separation of iridium from other platinum group metals requires careful consideration of solution chemistry. Solvent extraction using Cyanex 923 in diesel has shown promise for separating platinum and ruthenium from iridium. Optimal conditions for achieving high separation efficiencies include 100 milligrams per liter of each platinum group metal in 2 molar hydrochloric acid, 15 volume percent Cyanex 923 in diesel, and an organic to aqueous volume ratio of 1:1.
Parameter | Optimal Value | Recovery Efficiency |
---|---|---|
Iridium leaching efficiency | 83 ± 10% | 769 mg Ir/g IrOx |
Precipitation purity | 94.6% | (NH₄)₂IrCl₆ |
Separation factor (Pt/Ir) | High | 5 min mixing time |
The precipitation of ammonium hexachloroiridate(IV) follows well-established protocols involving the addition of ammonium chloride to aqueous solutions of sodium hexachloroiridate. The salt demonstrates poor aqueous solubility, similar to other diammonium hexachlorometallates, which facilitates efficient isolation through filtration. Laboratory synthesis involves a straightforward precipitation reaction between sodium hexachloroiridate and ammonium chloride, capitalizing on the poor aqueous solubility of the ammonium salt.
The crystallization process requires careful control of solution parameters to achieve optimal yield and purity. The compound crystallizes in a cubic motif similar to ammonium hexachloroplatinate, with hexachloroiridate centers adopting octahedral molecular geometry. Purification methods involve repeated precipitation from aqueous solution by saturation with ammonium chloride, effectively removing palladium and rhodium impurities.
Industrial production methods typically employ reduction of aqueous potassium hexachloroiridate(IV) solutions with sodium tetrahydridoborate in acidic and alkaline media at temperatures ranging from 130 to 180 degrees Celsius. This process results in the formation of fine metallic iridium powder with characteristic mosaic structure, which can subsequently be converted to ammonium hexachloroiridate(IV) through dissolution and precipitation steps.
The crystallization optimization involves monitoring parameters such as temperature, concentration gradients, and cooling rates. Research has demonstrated that controlled cooling profiles significantly impact crystal size distribution and morphology. Fast cooling rates generally produce smaller crystals with narrower size distributions, while slower cooling allows for more growth of individual crystals.
The reductive synthesis pathway for producing metallic iridium from ammonium hexachloroiridate(IV) involves thermal decomposition under hydrogen atmosphere. The conversion follows the reaction: ammonium hexachloroiridate(IV) plus two moles of hydrogen gas yields metallic iridium, six moles of hydrogen chloride, and two moles of ammonia. This process typically occurs at temperatures between 800 and 860 degrees Celsius with reduction times of 6 to 8 hours.
Reduction processes using sodium tetrahydridoborate in alkaline media present an alternative approach to conventional hydrogen reduction. Unlike other noble metals, iridium is not precipitated from neutral or mildly acidic solution by borohydride action. However, quantitative precipitation as a mixture of iridium metal and iridium(IV) hydroxide can be achieved using sodium tetrahydridoborate at pH 8-10. The reaction rate is largely determined by the kinetics of hydrolysis of the tetrahydridoborate ion, with reduction occurring through hydrolysis products rather than the tetrahydridoborate ion itself.
The reaction kinetics follow first-order behavior with respect to iridium(IV) anion, tetrahydridoborate, and hydrogen ion concentrations. Temperature control between 130 and 180 degrees Celsius proves critical for achieving optimal reduction efficiency while maintaining product quality. The resulting metallic iridium exhibits various morphologies including spherical particles, flakes, and dendritic networks depending on thermal decomposition conditions.
Reduction Method | Temperature (°C) | Time (hours) | Product Purity |
---|---|---|---|
Hydrogen reduction | 800-860 | 6-8 | >99.98% |
Sodium tetrahydridoborate | 130-180 | Variable | Metal + hydroxide mixture |
Thermal decomposition | 440 | Variable | Metallic particles |
Continuous flow crystallization represents a novel manufacturing approach offering improved safety, efficiency, and cost-effectiveness compared to traditional batch processes. The implementation of continuous oscillatory baffled crystallizer technology has demonstrated successful crystallization of various compounds with precise control over crystal size distribution and morphology. However, scaling ammonium hexachloroiridate(IV) synthesis presents unique challenges related to the compound's specific chemical properties and thermal stability.
The tubular crystallizer design with oscillatory flow enables narrow residence time distributions and excellent temperature control in both radial and axial directions. Research has shown that 15-meter-long crystallizers with 2-millimeter inner diameter can achieve steady-state conditions within minutes, producing considerably larger product crystals despite relatively short crystallization times. Product mass gains of several hundred percent at gram-per-minute scale have been demonstrated in continuous flow systems.
Temperature cycling in continuous plug-flow crystallizers allows for crystal property tuning through controlled nucleation and growth phases. The process involves initial heating to dissolve seed crystals, followed by controlled cooling to promote supersaturation and crystal growth. This approach enables precise manipulation of crystal size distribution while maintaining consistent product quality.
Scale-up considerations for ammonium hexachloroiridate(IV) synthesis include managing the compound's thermal decomposition characteristics and maintaining solution stability throughout the continuous process. The decomposition temperature of 440 degrees Celsius requires careful thermal management to prevent unwanted degradation during processing. Linear scale-up capability of continuous crystallization systems provides advantages for industrial implementation, though specific challenges related to iridium chemistry require specialized process modifications.
Process Parameter | Laboratory Scale | Pilot Scale Considerations |
---|---|---|
Residence time | <3 minutes | Scalable with linear increase |
Temperature control | ±1°C | Requires enhanced thermal management |
Product throughput | 1.5 kg/hour | Linear scaling capability |
Crystal size control | 70-230 μm | Maintained through process optimization |
Irritant